Cas no 23604-20-8 (Imidodicarbonimidicdiamide, N-octadecyl-, hydrochloride (1:1))

Imidodicarbonimidicdiamide, N-octadecyl-, hydrochloride (1:1) structure
23604-20-8 structure
Product Name:Imidodicarbonimidicdiamide, N-octadecyl-, hydrochloride (1:1)
CAS No:23604-20-8
MF:C20H44ClN5
MW:390.049863815308
CID:265429
PubChem ID:11970408
Update Time:2025-04-19

Imidodicarbonimidicdiamide, N-octadecyl-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Imidodicarbonimidicdiamide, N-octadecyl-, hydrochloride (1:1)
    • 1-(diaminomethylidene)-2-octadecylguanidine,hydrochloride
    • 1-(diaminomethylidene)-2-octadecylguanidine hydrochloride (1:1)
    • 1-Octadecylbiguanide HCl
    • 1-Octadecylbiguanide monohydrochloride
    • BIGUANIDE, 1-OCTADECYL-, MONOHYDROCHLORIDE
    • 1-OCTADECYLBIGUANIDE HYDROCHLORIDE
    • BIGUANIDE, OCTADECYL-, HYDROCHLORIDE
    • 23604-20-8
    • SCHEMBL1900717
    • IMIDODICARBONIMIDIC DIAMIDE, N-OCTADECYL-, MONOHYDROCHLORIDE
    • N-Stearylbiguanide hydrochloride
    • A06223A434
    • IMIDODICARBONIMIDIC DIAMIDE, N-OCTADECYL-, HYDROCHLORIDE
    • SCHEMBL21494278
    • N-Octadecyltriimidodicarbonic diamide--hydrogen chloride (1/1)
    • DTXSID50946424
    • Q27273456
    • IMIDODICARBONIMIDIC DIAMIDE, N-OCTADECYL-, HYDROCHLORIDE (1:1)
    • Inchi: 1S/C20H43N5.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20(23)25-19(21)22;/h2-18H2,1H3,(H6,21,22,23,24,25);1H
    • InChI Key: VLCMOUXFRARDSS-UHFFFAOYSA-N
    • SMILES: Cl.N(=C(/N=C(\N)/N)\N)\CCCCCCCCCCCCCCCCCC

Computed Properties

  • Exact Mass: 389.32892
  • Monoisotopic Mass: 389.3285241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 18
  • Complexity: 335
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 103Ų

Experimental Properties

  • PSA: 97.78
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